2-(5-((2,6-Dimethyl-1-piperidinyl)amino)-4-phenyl-4H-1,2,4-triazol-3-yl)phenol
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Overview
Description
2-(5-((2,6-Dimethyl-1-piperidinyl)amino)-4-phenyl-4H-1,2,4-triazol-3-yl)phenol is a complex organic compound that features a triazole ring, a phenyl group, and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-((2,6-Dimethyl-1-piperidinyl)amino)-4-phenyl-4H-1,2,4-triazol-3-yl)phenol typically involves multiple steps. One common route starts with the preparation of the triazole ring, followed by the introduction of the phenyl group and the piperidine moiety. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would be optimized to minimize waste and maximize efficiency. Key steps would include the careful control of reaction parameters and the use of purification techniques such as crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-(5-((2,6-Dimethyl-1-piperidinyl)amino)-4-phenyl-4H-1,2,4-triazol-3-yl)phenol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions could introduce various functional groups, such as halides or amines.
Scientific Research Applications
2-(5-((2,6-Dimethyl-1-piperidinyl)amino)-4-phenyl-4H-1,2,4-triazol-3-yl)phenol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(5-((2,6-Dimethyl-1-piperidinyl)amino)-4-phenyl-4H-1,2,4-triazol-3-yl)phenol involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dimethyl-1-piperidinyl)acetic acid
- 2,6-Dimethylpyrazine
- 5-(2,6-Dimethyl-1-piperidinyl)-2-methyl-3-pentyn-2-ol
Uniqueness
Compared to these similar compounds, 2-(5-((2,6-Dimethyl-1-piperidinyl)amino)-4-phenyl-4H-1,2,4-triazol-3-yl)phenol is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct chemical properties and biological activities, making it a valuable compound for research and development in various fields.
Properties
CAS No. |
82620-00-6 |
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Molecular Formula |
C21H25N5O |
Molecular Weight |
363.5 g/mol |
IUPAC Name |
2-[5-[(2,6-dimethylpiperidin-1-yl)amino]-4-phenyl-1,2,4-triazol-3-yl]phenol |
InChI |
InChI=1S/C21H25N5O/c1-15-9-8-10-16(2)26(15)24-21-23-22-20(18-13-6-7-14-19(18)27)25(21)17-11-4-3-5-12-17/h3-7,11-16,27H,8-10H2,1-2H3,(H,23,24) |
InChI Key |
BQKPGMYKYDBCDT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(N1NC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4O)C |
Origin of Product |
United States |
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